(Ethene-1,1,2,2-tetrayltetrakis(benzene-4,1-diyl))tetraboronic acid
CAS No.:
Cat. No.: VC13684597
Molecular Formula: C26H24B4O8
Molecular Weight: 507.7 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C26H24B4O8 |
|---|---|
| Molecular Weight | 507.7 g/mol |
| IUPAC Name | [4-[1,2,2-tris(4-boronophenyl)ethenyl]phenyl]boronic acid |
| Standard InChI | InChI=1S/C26H24B4O8/c31-27(32)21-9-1-17(2-10-21)25(18-3-11-22(12-4-18)28(33)34)26(19-5-13-23(14-6-19)29(35)36)20-7-15-24(16-8-20)30(37)38/h1-16,31-38H |
| Standard InChI Key | VVGLYAVPCBSDDN-UHFFFAOYSA-N |
| SMILES | B(C1=CC=C(C=C1)C(=C(C2=CC=C(C=C2)B(O)O)C3=CC=C(C=C3)B(O)O)C4=CC=C(C=C4)B(O)O)(O)O |
| Canonical SMILES | B(C1=CC=C(C=C1)C(=C(C2=CC=C(C=C2)B(O)O)C3=CC=C(C=C3)B(O)O)C4=CC=C(C=C4)B(O)O)(O)O |
Introduction
Chemical Structure and Molecular Properties
Structural Composition
The molecular architecture of (ethene-1,1,2,2-tetrayltetrakis(benzene-4,1-diyl))tetraboronic acid comprises a central ethene unit (C₂H₄) linked to four benzene rings, each substituted with a boronic acid group (-B(OH)₂) at the para position. This arrangement creates a symmetrical, star-shaped molecule with a molecular formula of C₂₆H₂₄B₄O₈ and a molecular weight of 507.71 g/mol . The spatial arrangement of the boronic acid groups enables versatile coordination with diols, amines, and metal ions, facilitating its use in supramolecular chemistry.
Physicochemical Properties
Key physicochemical parameters include:
| Property | Value | Source |
|---|---|---|
| Density | 1.41 ± 0.1 g/cm³ (Predicted) | |
| Boiling Point | 784.8 ± 70.0 °C (Predicted) | |
| Solubility (Water) | Low; soluble in DMSO, DMF | |
| Storage Conditions | 2–8°C under inert atmosphere |
The compound’s low aqueous solubility necessitates the use of polar aprotic solvents such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) for experimental applications .
Synthesis and Purification
Synthetic Pathways
The synthesis typically involves a multi-step process centered on Suzuki-Miyaura cross-coupling reactions, which are widely employed for constructing carbon-boron bonds. A representative route includes:
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Tetrabromination of Tetraphenylethylene: Reaction of tetraphenylethylene with bromine to form tetrakis(4-bromophenyl)ethylene.
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Borylation: Treatment with bis(pinacolato)diboron (B₂Pin₂) under palladium catalysis to introduce boronic ester groups.
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Hydrolysis: Acidic hydrolysis of boronic esters to yield the final tetraboronic acid product.
Optimization Strategies
Critical factors influencing yield and purity include:
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Catalyst Selection: Palladium complexes such as Pd(PPh₃)₄ enhance coupling efficiency.
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Solvent Systems: Tetrahydrofuran (THF) or toluene at reflux temperatures (80–110°C) optimize reaction kinetics.
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Purification Methods: Column chromatography with silica gel and gradient elution (hexane/ethyl acetate) isolates the product in >98% purity .
Functional Applications
Metal-Organic Frameworks (MOFs)
The compound serves as a tetrahedral linker in MOFs, forming porous structures with high surface areas (>1,500 m²/g). These frameworks exhibit exceptional gas adsorption capacities, particularly for CO₂ (up to 12 mmol/g at 298 K).
Biosensing Platforms
Boronic acids’ affinity for diols enables the development of glucose sensors. Immobilization of the compound on electrode surfaces facilitates selective glucose detection in physiological ranges (0.1–20 mM).
Drug Delivery Systems
Preliminary studies suggest its utility in pH-responsive drug carriers. The boronic acid groups form reversible esters with catechol-containing drugs, enabling controlled release in acidic environments (e.g., tumor tissues) .
Comparative Analysis with Structural Analogues
The compound’s functionality is contextualized against related tetrahedral systems:
| Compound Name | Molecular Formula | Key Features |
|---|---|---|
| Tetrakis(4-carboxyphenyl)ethylene | C₃₀H₂₀O₈ | Carboxylic acid groups; MOF applications |
| Tetrakis(4-bromophenyl)ethylene | C₂₆H₂₀Br₄ | Halogenated precursor for cross-coupling |
| Tetra(4-pyridylphenyl)ethylene | C₃₄H₂₈N₄ | Nitrogen donors for coordination chemistry |
Unlike carboxylate or pyridyl analogues, the boronic acid derivative offers unique reversible binding capabilities, broadening its utility in dynamic covalent chemistry .
Future Directions
Ongoing research priorities include:
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Biological Studies: Evaluating antimicrobial or anticancer properties via in vitro assays.
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Process Optimization: Developing solvent-free synthesis routes to enhance sustainability.
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Advanced Materials: Engineering MOFs for hydrogen storage or photocatalytic applications.
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